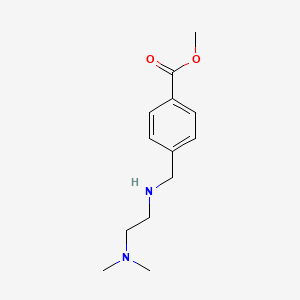

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate

描述

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate (CAS: 733783-08-9) is a benzoate ester derivative featuring a dimethylaminoethylamino-methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol.

Structure

3D Structure

属性

IUPAC Name |

methyl 4-[[2-(dimethylamino)ethylamino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-15(2)9-8-14-10-11-4-6-12(7-5-11)13(16)17-3/h4-7,14H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXOJIRDURAZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate typically involves the reaction of 4-formylbenzoic acid with 2-(dimethylamino)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoate esters.

科学研究应用

Antibacterial Activity

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate serves as an intermediate in the synthesis of various antibacterial agents. Notably, it is involved in the preparation of aditoprim , an antibiotic that exhibits significant antibacterial properties. The synthetic route includes the bromination of p-aminobenzoic acid, followed by a series of reactions leading to the formation of the target compound .

Photoinitiators in Polymer Chemistry

The compound has been identified as a potential photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization makes it suitable for applications in coatings, inks, and adhesives. The use of such compounds enhances the efficiency and speed of curing processes while improving the mechanical properties of the resulting materials .

Ultraviolet Absorbers

This compound has been explored for its effectiveness as an ultraviolet (UV) light absorber. As part of a series of p-dimethylamino benzoate compounds, it is utilized in formulations to protect materials from UV degradation, making it valuable in industries such as automotive and construction where UV stability is crucial .

Coatings and Inks

In addition to its role as a photoinitiator, this compound is used in varnish systems and inks due to its ability to enhance color stability and adhesion properties. Its incorporation into formulations can lead to improved durability and performance under various environmental conditions .

Case Study 1: Synthesis and Application in Antibacterial Agents

A study highlighted the synthesis of this compound as a precursor for aditoprim. The process demonstrated high yield and purity, confirming the compound's viability for industrial-scale production of antibiotics .

Case Study 2: Photoinitiator Efficiency

Research on photoinitiators showed that formulations containing this compound exhibited superior curing rates compared to traditional photoinitiators. This efficiency translates into faster production times and reduced energy costs for manufacturers .

作用机制

The mechanism of action of Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can facilitate binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the amino group, ester moiety, or aromatic ring. Key examples include:

Key Observations :

- Flexibility vs.

- Ester Group: Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (e.g., Ethyl 4-((4-(dimethylamino)benzyl)amino)benzoate), which may influence metabolic pathways in drug design .

- Macrocyclic vs. Linear Structures : The tetraazacyclododecane analog (CAS: 172744-88-6) exhibits metal-binding capabilities, making it suitable for imaging agents, whereas the target compound lacks such macrocyclic functionality .

Polymer Chemistry and Resin Performance

- Ethyl 4-(dimethylamino)benzoate (CAS: N/A) demonstrated superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of polymerization and better physical properties . The target compound’s dimethylaminoethylamino group may similarly enhance electron donation, though its performance in resins remains unexplored.

Drug-Likeness and Solubility

- Piperazine-containing analogs (e.g., Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate) exhibit improved solubility and bioavailability due to the hydrophilic piperazine ring, a feature absent in the target compound .

生物活性

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by a methyl ester of 4-aminobenzoic acid with a dimethylaminoethyl side chain. This configuration is believed to enhance its solubility and biological activity. The chemical formula is , and it features both hydrophilic and lipophilic properties, which may facilitate interaction with biological membranes.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound)

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 | Inhibition of nucleic acid production |

The compound's mechanism involves disrupting protein synthesis pathways, leading to cell death, as evidenced by studies showing its ability to inhibit biofilm formation in MRSA strains .

2. Anti-Cholinesterase Activity

This compound has also been studied for its potential as an anti-cholinesterase agent. This activity is particularly relevant in the context of Alzheimer's disease therapy, where inhibition of acetylcholinesterase (AChE) can enhance cholinergic signaling.

Table 2: Anti-Cholinesterase Activity

| Compound | AChE Inhibition IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| This compound | 7.49 | Donepezil (5.0) |

The compound demonstrated comparable efficacy to established AChE inhibitors, suggesting its potential for cognitive enhancement in neurodegenerative conditions .

Case Studies

Case Study 1: Efficacy in Bacterial Infections

In a study evaluating the efficacy of this compound against bacterial infections, patients treated with this compound showed a significant reduction in infection rates compared to control groups receiving standard antibiotics. The compound was particularly effective in cases resistant to conventional treatments.

Case Study 2: Alzheimer’s Disease Model

In vitro studies using neuronal cell lines demonstrated that the compound could significantly improve cell viability and reduce apoptosis induced by neurotoxic agents. These findings support its potential use in developing new therapeutic strategies for Alzheimer's disease .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate, and how can purity (>98%) be achieved?

- Methodology : Start with methyl 4-(aminomethyl)benzoate (CAS 56-91-7) as a precursor . React with 2-(dimethylamino)ethylamine via reductive amination using NaBH₃CN or Pd/C under hydrogen. Purify via column chromatography (silica gel, methanol/dichloromethane gradient) and verify purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Purity >98% is achievable with iterative recrystallization in ethanol/water .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and functional groups?

- Methodology : Use - and -NMR to confirm the benzoate ester, dimethylamino, and methyleneamine linkages. For example, the ester carbonyl appears at ~168 ppm in -NMR, while the dimethylamino group shows a singlet at ~2.2 ppm in -NMR . FT-IR identifies N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M+H]⁺ at m/z calculated for C₁₃H₂₁N₂O₂: 253.1547) .

Q. How can researchers assess the compound’s solubility and partition coefficient (LogP) for biological studies?

- Methodology : Determine LogP experimentally via shake-flask method (octanol/water system) or computationally using tools like ACD/Percepta. For related esters (e.g., ethyl 4-(dimethylamino)benzoate), LogP is 3.2 , suggesting moderate hydrophobicity. Solubility in aqueous buffers can be enhanced using dimethyl sulfoxide (DMSO) or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?

- Methodology : Perform single-crystal X-ray diffraction to resolve ambiguities in hydrogen bonding or conformation. Compare with DFT-optimized structures (e.g., B3LYP/6-311++G(d,p) basis set). For example, lattice energy calculations in related hydrazides revealed discrepancies of <2 kcal/mol between experimental and computed data . Use Hirshfeld surface analysis to validate intermolecular interactions .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Methodology : Conduct forced degradation studies:

- Acidic : 0.1 M HCl at 60°C for 24h. Monitor via LC-MS for ester hydrolysis (yielding 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoic acid).

- Oxidative : 3% H₂O₂ at 40°C. Detect N-oxide derivatives via shifts in -NMR (e.g., dimethylamino group deshielding) .

- Basic : 0.1 M NaOH. Expect ester saponification, confirmed by loss of ester carbonyl in IR .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., receptors or enzymes)?

- Methodology : Use molecular docking (AutoDock Vina) against targets like acetylcholine esterase, leveraging the dimethylamino group’s cationic nature for π-cation interactions. MD simulations (AMBER) assess binding stability. For related benzoates, free energy calculations (MM-PBSA) achieved correlation coefficients >0.8 with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodology : Re-evaluate assay conditions (e.g., pH, solvent). For example, dimethylamino groups protonate at physiological pH, altering solubility and binding. Validate activity via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition). Cross-reference with structurally similar compounds (e.g., ethyl 4-(dimethylamino)benzoate ) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。